12-Hydroxyabietic acid

概要

説明

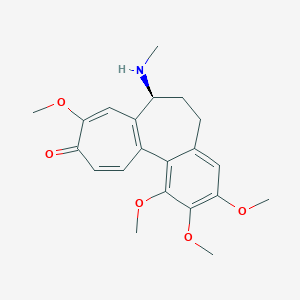

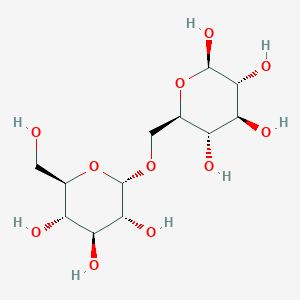

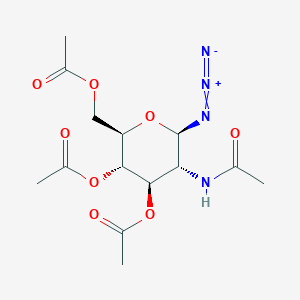

12-Hydroxyabietic acid is a natural product found in Pinus sylvestris and Pinus yunnanensis . It has a molecular formula of C20H30O3 and a molecular weight of 318.4 g/mol . The IUPAC name for 12-Hydroxyabietic acid is (1R,4aR,4bR,6S,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid .

Synthesis Analysis

The synthesis of 12-Hydroxyabietic acid involves reaction conditions with sodium hydroxide and sodium hypochlorite . The yield of the reaction is reported to be 85% . More detailed information about the synthesis process can be found in the referenced literature .

Molecular Structure Analysis

The molecular structure of 12-Hydroxyabietic acid consists of 55 bonds in total, including 25 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 12-Hydroxyabietic acid include a molecular weight of 318.4 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 318.21949481 g/mol, a monoisotopic mass of 318.21949481 g/mol, a topological polar surface area of 57.5 Ų, and a heavy atom count of 23 .

科学的研究の応用

Morphological Transitions in Aqueous Mixtures

12-Hydroxyabietic acid, along with stearic acid, has been studied for its behavior in aqueous mixtures at room temperature . The study focused on the morphologies of the self-assembled aggregates, which were obtained through a multi-structural approach that combines confocal and cryo-TEM microscopies with small-angle neutron scattering (SANS) and wide-angle X-ray scattering (WAXS) measurements, coupled with rheology measurements .

Anticancer Activity

12-Hydroxyabietic acid has been identified as one of the four new self-assembled tricyclic diterpene acids with favorable anticancer activity . These compounds have been developed for synergistic and safe antitumor chemotherapy . The self-assembled performance and mechanism of these compounds were explored in detail by molecular dynamics simulation .

Self-Assembly into Spheres or Rods

The coplanarity and orderliness of molecular arrangements of 12-Hydroxyabietic acid are speculated to be responsible for the self-assembly into spheres or rods . This self-assembly behavior provides new insights and broadens the types of self-assembled active natural small molecule products (NSMP), providing a promising perspective for the fabrication of active NSMP mediated medical agents for multiple synergistic therapies .

Synergistic Antitumor Drug Preparation

12-Hydroxyabietic acid has been used to prepare the synergistic antitumor drug AA–PTX NPs by co-administration with paclitaxel through multiple hydrogen bonds . The resulting nanodrugs were internalized into cells through a lysosome acidification uptake pathway .

Enhanced In Vitro Cytotoxicity

The improved water-solubility of 12-Hydroxyabietic acid significantly enhances in vitro cytotoxicity . This leads to a highly efficient and safe in vivo anticancer efficacy of 81.2% inhibition rate with only three doses .

Excellent Biosafety

12-Hydroxyabietic acid exhibits excellent biosafety, making it a promising candidate for the development of safe and effective anticancer therapies .

Safety And Hazards

When handling 12-Hydroxyabietic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . The use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .

将来の方向性

The self-assembled performance and mechanism of 12-Hydroxyabietic acid and other tricyclic diterpene acids were explored in detail by molecular dynamics simulation . This work provides new insights to explore the self-assembly behavior of small molecules and broadens the types of self-assembled active natural small molecule products (NSMP), providing a promising perspective for the fabrication of active NSMP mediated medical agents for multiple synergistic therapies .

特性

IUPAC Name |

(1R,4aR,4bR,6S,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23)/t15-,16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNISIGUMYFVJW-OCBLOMHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2C[C@@H]1O)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103269 | |

| Record name | (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxyabietic acid | |

CAS RN |

3484-61-5 | |

| Record name | (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 12-Hydroxyabietic acid?

A1: 12-Hydroxyabietic acid has been isolated from several coniferous tree species. This diterpene acid has been found in the pine cone of Pinus armandii and Pinus koraiensis .

Q2: What are the structural characteristics of 12-Hydroxyabietic acid?

A3: While the provided abstracts lack specific spectroscopic data, they identify 12-hydroxyabietic acid as a tricyclic diterpene acid . This implies the presence of three six-membered rings within its structure, characteristic of diterpenoids, and a carboxylic acid functional group. Further structural details would require referencing the full research articles or databases containing chemical information.

Q3: Are there any computational studies on 12-Hydroxyabietic acid and its analogs?

A4: One study mentions utilizing molecular dynamics simulations to explore the self-assembly performance and mechanism of four diterpene acids, including 12-hydroxyabietic acid . These simulations helped understand the molecular arrangement and driving forces behind the formation of different self-assembled structures like spheres and rods.

- [1] Self-assembled natural small molecule diterpene acids with favorable anticancer activity and biosafety for synergistically enhanced antitumor chemotherapy. Semantic Scholar.

- [2] [Studies on chemical constituents from pine cone of Pinus armandii]. Semantic Scholar.

- [3] [Isolation and identification of diterpenoids from Pinus koraiensis]. Semantic Scholar.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

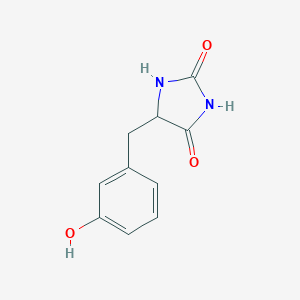

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)